molecular formula C18H18FNO2 B1281717 (3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 80909-49-5

(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1281717
CAS RN: 80909-49-5
M. Wt: 299.3 g/mol
InChI Key: PBJFFDZRBFEUPB-DLBZAZTESA-N
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Description

“(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C18H18FNO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid” is defined by its molecular formula, C18H18FNO2 . Unfortunately, the specific structural details or the 3D conformation of this compound are not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid” include its molecular weight, which is 299.33900 . Other properties such as density, boiling point, and melting point are not available in the search results.

Scientific Research Applications

Structural Analysis and Synthesis

  • The absolute configurations of similar compounds, (3S,4R) and (3S,4S), were determined through X-ray diffraction studies, highlighting their significance in the synthesis of compounds with specific antihistaminic activity, such as Levocabastine (Peeters, Blaton, & Ranter, 1994).

Inhibitors in Medical Research

  • A derivative of this compound was identified as a potent inhibitor of influenza neuraminidase, with its efficacy confirmed through synthesis and X-ray crystallographic studies, demonstrating its potential in antiviral research (Wang et al., 2001).

Development of Foldamers

  • The compound was used in the synthesis of beta-foldamers, with its 12-helix conformation determined by NMR analysis and molecular dynamics simulations, contributing to the field of molecular design (Menegazzo et al., 2006).

Role in Selective Agonists and Antagonists

  • The compound's derivatives have been explored in the development of selective inverse agonists, with structural modifications leading to compounds with high selectivity and desirable pharmacokinetic properties, highlighting its role in therapeutic drug development (Duan et al., 2019).

Applications in Radiopharmaceuticals

  • Derivatives of this compound have been synthesized for use as potent chemokine receptor antagonists, with applications in radiopharmaceuticals, demonstrating its versatility in medical imaging and therapy (Latli et al., 2018).

Synthesis and Binding Studies

  • Its analogs have been synthesized for binding studies in serotonin reuptake inhibition, contributing to research in antidepressant drugs (Keverline-Frantz et al., 1998).

Exploration in Heterocyclic Chemistry

  • The compound has been involved in the synthesis of novel bicyclic systems, such as oxadiazolyl pyrrolidin-2-ones, expanding its use in the field of heterocyclic chemistry (Kharchenko et al., 2008).

Enantioselective Synthesis

  • It has been used in enantioselective syntheses, contributing to the development of stereoselective pharmaceuticals (Galeazzi et al., 2003).

Safety And Hazards

The safety and hazards associated with “(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid” are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures, especially if they are used for research and development .

properties

IUPAC Name

(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJFFDZRBFEUPB-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513048
Record name (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

CAS RN

80909-49-5
Record name (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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